molecular formula C13H17NO B13274188 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13274188
M. Wt: 203.28 g/mol
InChI Key: HJNMSNZVROLPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxyphenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of electron-deficient styrenes using an organophotocatalyst . This reaction is performed under visible light irradiation, which facilitates the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced photochemical reactors that can handle large-scale reactions under controlled light conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery programs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C13H17NO/c1-15-11-4-2-3-9(5-11)12-6-10-7-14-8-13(10)12/h2-5,10,12-14H,6-8H2,1H3

InChI Key

HJNMSNZVROLPNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3C2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.